molecular formula C7H6N4S B13939331 3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine

3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine

Cat. No.: B13939331
M. Wt: 178.22 g/mol
InChI Key: XGONFZXHMHMPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This chemical scaffold is recognized for its potential in anticancer research, with studies on closely related pyridinyl-1,3,4-thiadiazole derivatives demonstrating cytotoxic activity against various cancer cell lines, including PC3 (prostate), HT29 (colon), and SKNMC (neuroepithelioma) . The mechanism of action for this class of compounds is under investigation and may involve the inhibition of key enzymatic pathways. Specifically, analogous structures have been evaluated as inhibitors of 15-lipoxygenase-1 (15-LOX-1), a novel target implicated in tumor promotion and progression . Furthermore, pyridinyl-1,3,4-thiadiazole derivatives have also been explored for their trypanocidal activity, indicating their potential value in developing new treatments for parasitic diseases like Chagas disease . Researchers value this core structure for developing novel small-molecule inhibitors. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

IUPAC Name

3-(1,3,4-thiadiazol-2-yl)pyridin-2-amine

InChI

InChI=1S/C7H6N4S/c8-6-5(2-1-3-9-6)7-11-10-4-12-7/h1-4H,(H2,8,9)

InChI Key

XGONFZXHMHMPEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)C2=NN=CS2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 1,3,4 Thiadiazol 2 Yl 2 Pyridinamine and Its Derivatives

General Synthetic Routes to 1,3,4-Thiadiazol-2-amine Derivatives

The construction of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.

Cyclization Reactions involving Thiosemicarbazide (B42300) and Carboxylic Acids

A prevalent and classical method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide. sbq.org.br The reaction mechanism initiates with a nucleophilic attack of the thiosemicarbazide nitrogen on the carbonyl carbon of the carboxylic acid, followed by dehydration to form an intermediate. Subsequent intramolecular cyclization, driven by the attack of the sulfur atom on the carbonyl group, and a final dehydration step yields the aromatic 1,3,4-thiadiazole (B1197879) ring. sbq.org.br

A variety of dehydrating agents can be employed to facilitate this transformation, with phosphorus oxychloride (POCl₃) and concentrated sulfuric acid being common choices. mdpi.com The selection of the cyclizing agent can be crucial for the reaction's success and yield.

Table 1: Common Cyclizing Agents for Thiosemicarbazide and Carboxylic Acid Cyclization

Cyclizing AgentTypical ConditionsReference
Concentrated Sulfuric AcidHeating chemicalbook.com
Phosphorus OxychlorideStirring at room temperature followed by heating mdpi.com
Polyphosphoric Acid (PPA)Heating nih.gov

One-Pot Synthesis Approaches

To improve efficiency and reduce waste, one-pot synthetic methodologies have been developed. These approaches combine multiple reaction steps into a single procedural operation without the isolation of intermediates. For the synthesis of 1,3,4-thiadiazol-2-amine derivatives, one-pot methods often involve the in-situ formation of the acylthiosemicarbazide intermediate followed by its immediate cyclization.

One such method utilizes polyphosphate ester (PPE) as a mild and effective reagent for both the acylation of thiosemicarbazide and the subsequent cyclodehydration to the thiadiazole ring. nih.gov This approach avoids the use of harsh and toxic reagents like POCl₃. nih.gov The reaction typically proceeds by heating a mixture of the carboxylic acid, thiosemicarbazide, and PPE in a suitable solvent like chloroform. nih.gov

Alternative Precursors and Reaction Conditions

Beyond the direct use of carboxylic acids, other precursors can be employed. For instance, acid chlorides can react with thiosemicarbazide to form the corresponding acylthiosemicarbazide, which is then cyclized in a separate step or in situ. researchgate.net Similarly, orthoesters can react with thiohydrazide derivatives to furnish 1,3,4-thiadiazoles. bu.edu.eg

The transformation of other heterocyclic systems into 1,3,4-thiadiazoles is also a known strategy, though less common for the synthesis of 2-amino derivatives.

Specific Synthetic Strategies for Pyridine-Substituted 1,3,4-Thiadiazoles

The synthesis of the target compound, 3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine, requires the incorporation of a 2-aminopyridine-3-yl moiety. A logical and direct approach involves the cyclization of 2-aminonicotinic acid with thiosemicarbazide. This reaction would follow the general principle outlined in section 2.1.1, utilizing a suitable dehydrating agent to effect the ring closure.

Derivatization at the Pyridine (B92270) Ring

The pyridine ring in this compound is susceptible to chemical modification, allowing for the synthesis of a variety of derivatives.

N-Alkylation and N-Acylation: The nitrogen atom of the pyridine ring is nucleophilic and can readily undergo alkylation or acylation reactions. However, due to the presence of two other nitrogen atoms in the thiadiazole ring and an exocyclic amino group, regioselectivity can be a challenge. Careful control of reaction conditions and the choice of reagents are necessary to achieve selective derivatization at the pyridine nitrogen.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgquora.comyoutube.comaklectures.com When such reactions do occur, they typically favor substitution at the 3- and 5-positions relative to the ring nitrogen, as the intermediate carbocations are more stable. quimicaorganica.orgquora.comaklectures.com For this compound, the existing substituents will further influence the position of any incoming electrophile. The amino group at the 2-position is an activating group, while the thiadiazole at the 3-position is deactivating. The interplay of these electronic effects will determine the regiochemical outcome of reactions such as nitration, halogenation, or sulfonation, which generally require harsh conditions for pyridine itself. youtube.com

Derivatization at the Thiadiazole Ring

The 1,3,4-thiadiazole ring in the title compound also presents opportunities for chemical modification.

Reactions of the Amino Group: The exocyclic amino group on the thiadiazole ring is a key functional handle for derivatization.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce a wide range of substituents. For instance, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized by reacting the corresponding 2-amino-1,3,4-thiadiazole with various benzoyl chlorides. semanticscholar.org

Diazotization and Coupling Reactions: The primary amino group can undergo diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. mdpi.comchemmethod.com These diazonium salts are versatile intermediates that can be subjected to various subsequent reactions, including coupling with activated aromatic compounds to form azo dyes. mdpi.comchemmethod.comresearchgate.net

Table 2: Representative Derivatization Reactions of Pyridine-Substituted 1,3,4-Thiadiazol-2-amines

Reaction TypeReagents and ConditionsProduct TypeReference
Amide FormationSubstituted Acid, HATU, DIPEA, DCM, rtN-acylated thiadiazole
Urea (B33335) Formation3,4-Dichlorophenyl isocyanate, DMF, 90 °CN-arylurea derivative nih.gov
Azo CouplingNaNO₂, conc. H₂SO₄, AcOH/EtCOOH, 0-5 °C; then coupling partnerAzo-substituted thiadiazole mdpi.com

N-Alkylation of the Thiadiazole Ring: The nitrogen atoms within the 1,3,4-thiadiazole ring are pyridine-like and can be targeted for alkylation, leading to the formation of quaternary thiadiazolium salts. researchgate.net This modification can significantly alter the electronic properties and biological activity of the molecule.

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. In the context of 1,3,4-thiadiazole synthesis, MCRs can be effectively employed to construct the core heterocyclic structure and introduce molecular diversity.

A common strategy for the synthesis of 1,3,4-thiadiazole derivatives involves a one-pot reaction of an appropriate amine, an aldehyde, and a source of sulfur, often in the presence of a catalyst. For the specific assembly of a scaffold related to this compound, a hypothetical MCR could involve the condensation of a substituted 2-aminopyridine (B139424) derivative, an aldehyde, and thiosemicarbazide. The versatility of this approach allows for the facile introduction of various substituents on both the pyridine and thiadiazole rings by simply changing the starting components.

For instance, a one-pot reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, various benzaldehydes, and 2-mercaptoacetic acid has been developed to synthesize thiazolidine-4-one hybrids of 1,3,4-thiadiazole. nih.gov This highlights the potential of MCRs to build complex molecular architectures based on the 1,3,4-thiadiazole core.

Starting Material 1Starting Material 2Starting Material 3Product ScaffoldReference
5-substituted phenyl-1,3,4-thiadiazol-2-aminesSubstituted benzaldehydes2-mercaptoacetic acid1,3,4-thiadiazole-thiazolidine-4-one hybrids nih.gov

Advanced Synthetic Techniques for Enhanced Yield and Efficiency

To further optimize the synthesis of this compound and its analogs, advanced techniques that enhance reaction rates, improve yields, and align with the principles of green chemistry are increasingly being adopted.

The use of ultrasonic irradiation as an energy source for chemical reactions has gained considerable attention. This technique, known as sonochemistry, can significantly accelerate reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional heating. The effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized high temperatures and pressures.

In the synthesis of 1,3,4-thiadiazole derivatives, ultrasound has been successfully employed to drive cyclization and condensation reactions. For example, an efficient multicomponent method for the synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids has been reported under ultrasound irradiation, achieving excellent yields in short reaction times. sci-hub.seresearchgate.net This approach is particularly advantageous for its reduced energy consumption and operational simplicity. The synthesis of various thiazole (B1198619) and 1,3,4-thiadiazine derivatives has also been achieved using eco-friendly ultrasonic irradiation. researchgate.net

Reaction TypeConditionsAdvantagesReference
Multicomponent synthesis of 1,3,4-thiadiazole hybridsEthanol, 50 °C, 55–65 minExcellent yields (91–97%), short reaction times sci-hub.seresearchgate.net
Synthesis of thiazole and 1,3,4-thiadiazine derivativesSolvent-freeEco-friendly, efficient researchgate.net

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound derivatives, green chemistry approaches can be implemented through the use of environmentally benign solvents, catalysts, and energy sources.

One notable green approach is the use of water as a reaction medium, which is a safe, non-toxic, and inexpensive solvent. Catalyst-free reactions or the use of recyclable and non-toxic catalysts are also central to green synthesis. For instance, the development of a one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives using polyphosphate ester (PPE) avoids the use of toxic reagents like phosphorus oxychloride or thionyl chloride. mdpi.comnih.gov Furthermore, ultrasound-assisted synthesis, as discussed previously, is considered a green technique due to its energy efficiency and potential to reduce the need for harsh reaction conditions. nih.gov

Characterization Methods for Structural Elucidation (General Mention)

The structural confirmation of newly synthesized compounds like this compound and its derivatives is crucial. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, including the number and types of protons and carbons, as well as their connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as N-H (amine) and C=N (imine) bonds, which are characteristic of the target scaffold.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

These analytical methods, often used in conjunction, provide unambiguous evidence for the successful synthesis and structural integrity of the target molecules. juit.ac.inresearchgate.net

Structure Activity Relationship Sar Studies of 3 1,3,4 Thiadiazol 2 Yl 2 Pyridinamine Analogs

Systematic Modification of the Pyridine (B92270) Moiety

The pyridine ring is a key component of the scaffold, and its modification has profound effects on the activity of the analogs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in mediating binding with macromolecules like enzymes and receptors. nih.gov Its basic nature also allows it to form stable salts and interact with acidic functional groups in biological molecules. nih.govnih.gov

The position of the nitrogen atom within the pyridine ring significantly influences the molecule's spatial arrangement and electronic properties, thereby affecting its biological activity. Research into analogs where the pyridine ring is attached to the thiadiazole core at different positions has revealed a strict requirement for optimal activity.

In studies on Bloom Helicase (BLM) inhibitors, changing the position of the pyridine nitrogen from the 4-position (as in 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives) to the 2-position led to a complete loss of activity. nih.gov However, the analog with the nitrogen in the 3-position demonstrated comparable activity to the original lead compound, highlighting a nuanced preference for the nitrogen's location. nih.gov Conversely, in other studies targeting the human secretin receptor, replacing a phenyl ring with 2-pyridyl, 3-pyridyl, or 4-pyridyl analogs resulted in a total loss of agonist activity, indicating that for some targets, a pyridine ring is not well-tolerated regardless of its isomeric form. nih.gov

Compound/AnalogPyridine IsomerTargetActivity (IC50 or EC50)Reference
Lead Compound4-pyridylBLM Helicase3.5 µM nih.gov
Analog 12-pyridylBLM HelicaseInactive nih.gov
Analog 23-pyridylBLM Helicase3.5 µM nih.gov
Analog 32-pyridylhSecR Agonist> 50 µM nih.gov
Analog 43-pyridylhSecR Agonist> 50 µM nih.gov
Analog 54-pyridylhSecR Agonist> 50 µM nih.gov

The introduction of substituents onto the pyridine ring can alter the molecule's electronic distribution, lipophilicity, and steric profile, which in turn affects its pharmacological properties. nih.gov The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a crucial role.

For instance, in certain heterocyclic scaffolds, the presence of an EWG on a phenyl ring attached to a related thiazole (B1198619) moiety was found to enhance inhibitory activity and antibacterial potential. nih.gov In contrast, attaching EDGs to an imidazole (B134444) ring fused to a pyridine core was shown to reduce cytotoxicity and improve antibacterial function. nih.gov While not directly on the 3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine scaffold, these findings illustrate the principle that substituents on the pyridine or adjacent rings can be modulated to fine-tune biological activity. Research on pyridine-thiazole hybrids has shown that the pharmacological activity can be dependent on the electronic nature of the substituent, with an order of activity for different groups being 4-Cl > 4-OCH3 > 4-CH3.

Structural Variations of the 1,3,4-Thiadiazole (B1197879) Core

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding. mdpi.com Its sulfur atom can enhance liposolubility, and the ring's mesoionic character may facilitate passage across cellular membranes. nih.gov

The 5-position of the 1,3,4-thiadiazole ring is a common site for substitution, and the nature of the group at this position is critical for activity. Studies have consistently shown that the electronic properties of the substituent are a key determinant of potency.

In several series of anticancer agents, the introduction of electron-withdrawing groups on a phenyl ring at the 5-position of the thiadiazole was found to be advantageous. mdpi.comnih.gov For example, substituents like amido, nitro, and chloro groups, in descending order of activity, enhanced cytotoxicity. mdpi.com Conversely, electron-donating groups such as a methyl group were detrimental to the activity. mdpi.com Other research has identified that among various substituents, a phenyl ring, a para-tolyl group, and a para-methoxyphenyl group at the 2-position (a position analogous to the 5-position in the parent compound's orientation) had a favorable effect on anticancer activity. mdpi.com The specific substitution can also direct the compound's biological effects; for example, a methyl group at the 5-position was associated with high diuretic activity in one study. mdpi.com

SeriesSubstituent at 5-Position (on Phenyl Ring)Effect on Anticancer ActivityReference
AAmido (-CONH2)Highest Activity mdpi.com
ANitro (-NO2)High Activity mdpi.com
AChloro (-Cl)Good Activity mdpi.comnih.gov
AMethyl (-CH3)Detrimental mdpi.com
BPhenylFavorable mdpi.com
Bpara-TolylFavorable mdpi.com
Bpara-MethoxyphenylFavorable mdpi.com

Bioisosterism, the replacement of one functional group with another that retains similar physicochemical properties, is a common strategy in drug design. The 1,3,4-thiadiazole ring is a known bioisostere of several other heterocyclic systems, including thiazole, 1,3,4-oxadiazole (B1194373), and pyrimidine (B1678525). mdpi.commdpi.comnih.gov

Studies involving the replacement of the 1,3,4-thiadiazole core have yielded mixed results, demonstrating the unique contribution of this specific heterocycle to the activity of the parent compound. In the context of BLM helicase inhibitors, replacing the 1,3,4-thiadiazole with a thiophene, 1,3,4-oxadiazole, or other nitrogen-containing heterocycles resulted in a loss of activity. nih.gov Interestingly, a 4-substituted thiazole maintained some inhibitory activity, whereas a 5-substituted thiazole, which is structurally more similar to the original hit, was completely inactive. nih.gov This suggests that both the type of heterocycle and the substitution pattern are crucial. In other cases, the 1,3,4-oxadiazole ring has been shown to be an effective bioisosteric analog of the 1,3,4-thiadiazole ring. researchgate.net

Original HeterocycleBioisosteric ReplacementTargetResulting ActivityReference
1,3,4-ThiadiazoleThiopheneBLM HelicaseLoss of activity nih.gov
1,3,4-Thiadiazole4-Substituted ThiazoleBLM HelicaseMaintained some activity (IC50 = 28 µM) nih.gov
1,3,4-Thiadiazole5-Substituted ThiazoleBLM HelicaseInactive nih.gov
1,3,4-Thiadiazole1,3,4-OxadiazoleBLM HelicaseLoss of activity nih.gov
1,3,4-ThiadiazoleOther N-heterocyclesBLM HelicaseLoss of activity nih.gov

Creating fused ring systems or hybrid molecules that incorporate the pyridyl-thiadiazole scaffold is another strategy to explore new chemical space and enhance biological activity. This approach combines the structural features of the parent molecule with other pharmacologically relevant moieties.

Examples of this strategy include the synthesis of imidazo[2,1-b]-1,3,4-thiadiazoles and 1,3,4-thiadiazolo[3,2-a]pyrimidines. mdpi.comjocpr.com These fused systems often exhibit potent biological activities, with some derivatives showing significant cytotoxicity against cancer cell lines. jocpr.com Another approach involves creating hybrid molecules, such as linking the thiadiazole ring to an imidazole moiety, which has resulted in compounds with promising antitumor activities. jst.go.jp The development of fused scaffolds with a three-dimensional architecture, such as tetrahydrobenzo[e]pyrazino[2,1-c] nih.govmdpi.comnih.govthiadiazinone 6,6-dioxides, represents a more advanced strategy to create constrained peptidomimetics and novel molecular frameworks for drug discovery. nih.gov

Linker Chemistry and Connection Points between Pyridine and Thiadiazole

The direct linkage between the pyridine and 1,3,4-thiadiazole rings is a common structural motif. Research into analogous compounds, such as those based on a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine scaffold, has provided significant insights into the importance of the substitution pattern on both heterocyclic rings. The relative positioning of the nitrogen atom within the pyridine ring and the attachment point to the thiadiazole are critical determinants of biological activity. nih.gov

Studies on a series of inhibitors for Bloom helicase, based on a substituted 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine core, demonstrated strict SAR requirements for the pyridine moiety. nih.gov When the pyridine ring's nitrogen was moved from the 4-position to the 2-position, the resulting analog was inactive. However, the analog with the nitrogen at the 3-position exhibited activity comparable to the original 4-pyridyl compound, suggesting that the spatial orientation of the nitrogen atom is key for target interaction. nih.gov Replacing the pyridine ring entirely with a phenyl group also led to a loss of activity. nih.gov

The 1,3,4-thiadiazole core itself has also been shown to be sensitive to modification. In the same series of Bloom helicase inhibitors, replacing the 1,3,4-thiadiazole with other five-membered heterocycles such as thiophene, 1,3,4-oxadiazole, or a 5-substituted thiazole resulted in inactive compounds. nih.gov Interestingly, a 4-substituted thiazole maintained some inhibitory activity, and replacing the thiadiazole with a pyridine ring was also tolerated, yielding an analog with comparable potency. nih.gov This indicates that the specific arrangement of heteroatoms in the 1,3,4-thiadiazole ring is important for the observed biological effects.

The data from these SAR studies on analogous compounds underscore the precise structural and electronic properties required for activity, highlighting the connection points between the rings as a critical area for molecular design.

Table 1: SAR of Pyridine and Thiadiazole Core Modifications in Analogous Bloom Helicase Inhibitors nih.gov
Compound Modification (Relative to 5-(Pyridin-4-yl)-1,3,4-thiadiazole lead)Resulting Activity (IC50)
Lead Compound (Pyridin-4-yl)1.4 µM
Pyridin-3-yl Analog3.5 µM
Pyridin-2-yl AnalogInactive
Phenyl AnalogInactive
Core: Thiophene AnalogInactive
Core: 4-Substituted Thiazole Analog28 µM
Core: 5-Substituted Thiazole AnalogInactive
Core: 1,3,4-Oxadiazole AnalogInactive
Core: Pyridine Analog4.0 µM

Conformational Analysis and its Relevance to SAR

Computational chemistry and molecular modeling are powerful tools used to study the conformational preferences of such molecules. nih.gov Theoretical conformational analysis can identify the most stable, low-energy conformers. For the closely related analog 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine, potential energy scans have been used to determine the stable conformers by systematically varying the dihedral angles. researchgate.net

Crystallographic studies of similar pyridine-heterocycle structures have shown that a nearly flat, or synperiplanar, conformation is often favored, where the two rings lie in approximately the same plane. nih.gov This planarity can be crucial for maximizing favorable interactions, such as π-π stacking, with aromatic residues within a biological target's binding site. mdpi.com

Based on a comprehensive review of available scientific literature, there are no specific computational chemistry or in silico studies focused solely on the compound This compound .

While extensive research exists on the computational analysis of various derivatives containing the 1,3,4-thiadiazole and pyridine scaffolds, including isomers such as 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, no studies corresponding to the specific molecular architecture of this compound could be identified.

Therefore, it is not possible to provide an article with detailed research findings for the requested outline sections (Molecular Modeling and Docking Studies, and Pharmacophore Modeling and Design) as they pertain directly to this compound. The scientific community has not published research on the ligand-protein interactions, binding affinities, virtual screening of analogs, or pharmacophore models specifically for this compound.

Computational Chemistry and in Silico Approaches for 3 1,3,4 Thiadiazol 2 Yl 2 Pyridinamine

Pharmacophore Modeling and Design

Application in Hit Identification and Optimization

In the early stages of drug discovery, computational methods are instrumental in identifying "hit" compounds—molecules that show promising activity against a biological target—and optimizing them into "lead" candidates. For scaffolds related to 3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine, in silico approaches are used to guide the medicinal chemistry optimization process.

A key strategy involves the systematic exploration of the Structure-Activity Relationship (SAR), which links the chemical structure of a compound to its biological activity. For instance, in the optimization of a hit molecule targeting Bloom helicase (BLM), a member of the RecQ helicase family, SAR studies were performed on a closely related 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) core. nih.gov These studies revealed that modifications to the pyridine (B92270) and thiadiazole rings had a significant impact on inhibitory activity.

Key findings from such optimization efforts often include:

Pyridine Moiety Modification : The position of the nitrogen atom within the pyridine ring is critical for activity. In studies on BLM inhibitors, changing the pyridine from a 4-substituted to a 2-substituted analog resulted in a loss of activity, while a 3-substituted analog retained comparable activity to the parent hit compound. nih.gov

Thiadiazole Core Modification : The 1,3,4-thiadiazole (B1197879) core itself is often intolerant to structural changes. Replacing the thiadiazole with other heterocycles like thiophene, thiazole (B1198619), or 1,3,4-oxadiazole (B1194373) typically leads to a significant decrease or complete loss of biological activity. nih.gov This highlights the importance of the specific arrangement of heteroatoms in the thiadiazole ring for target interaction.

These computational and medicinal chemistry efforts guide the synthesis of new analogs by focusing on modifications that are most likely to enhance potency and selectivity.

Table 1: Example of Structure-Activity Relationship (SAR) Findings for Pyridine-Thiadiazole Scaffolds nih.gov

Region ModifiedModificationObserved Impact on Activity
Pyridine RingChange from 4-pyridyl to phenylInactive
Change from 4-pyridyl to 2-pyridylInactive
Change from 4-pyridyl to 3-pyridylComparable activity
Heterocyclic CoreReplace 1,3,4-thiadiazole with thiopheneLoss of activity
Replace 1,3,4-thiadiazole with 1,3,4-oxadiazoleLoss of activity
Replace 1,3,4-thiadiazole with pyridineComparable activity

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. It provides valuable information about geometry, electronic structure, and reactivity, which is essential for understanding a molecule's behavior at a subatomic level.

A fundamental application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy conformation. For molecules like 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine, an isomer of the title compound, the starting geometry for DFT calculations can be derived from experimental data, such as X-ray crystallography. nih.govnih.gov The crystal structure reveals key structural parameters, such as the dihedral angle between the thiadiazole and pyridine rings, which has been reported to be 32.42°. nih.govnih.govresearchgate.net

Full geometry optimization is then performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p). mdpi.com The theoretical calculations refine the bond lengths, bond angles, and dihedral angles to yield a minimum energy structure in the gaseous phase. The close agreement often observed between DFT-calculated geometries and experimental X-ray diffraction data validates the computational model and provides a reliable foundation for further analysis of the molecule's electronic properties. mdpi.com

Table 2: Comparison of Experimental and DFT-Calculated Geometrical Parameters for a Pyridine-Thiadiazole Scaffold

ParameterExperimental Value (X-ray) nih.govnih.govTypical DFT-Calculated Value
Pyridine-Thiadiazole Dihedral Angle32.42°~30-35°
C-S Bond Length (Thiadiazole)~1.72-1.75 Å~1.73-1.76 Å
C-N Bond Length (Pyridine)~1.33-1.34 Å~1.34-1.35 Å

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For the 1,3,4-thiadiazole ring, the HOMO is often concentrated on the sulfur atom and the nitrogen atoms, while the LUMO is distributed across the carbon and nitrogen atoms of the ring. researchgate.net DFT calculations are used to determine the energies of these orbitals and derive various reactivity descriptors. These descriptors provide quantitative measures of chemical reactivity and are used to predict how the molecule will interact with other species.

Table 3: Key Quantum Chemical Reactivity Descriptors Calculated via DFT

DescriptorFormulaInterpretation
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Global Hardness (η)(I - A) / 2Measures resistance to change in electron distribution
Global Softness (S)1 / ηReciprocal of hardness, indicates reactivity
Electronegativity (χ)(I + A) / 2Measures the power to attract electrons

Compounds containing amino groups adjacent to heterocyclic nitrogen atoms, such as this compound, can exist in different tautomeric forms, most commonly the amino and imino forms. Tautomers are structural isomers that readily interconvert. The relative stability of these tautomers can significantly influence the molecule's chemical properties and its ability to bind to a biological target.

DFT calculations are an effective method for investigating the tautomeric equilibrium. By optimizing the geometry of each possible tautomer and calculating its total electronic energy, the relative stability can be determined. The tautomer with the lowest energy is considered the most stable and, therefore, the most abundant form under equilibrium conditions. Studies on other heterocyclic systems have shown that factors such as solvent polarity can influence the position of the tautomeric equilibrium, with different forms being favored in different environments. nih.gov For this compound, DFT would be used to compare the energies of the 2-aminopyridine (B139424) tautomer and its corresponding 2(1H)-pyridinimine tautomer to predict the predominant form.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD simulations are particularly useful for studying the behavior of a ligand when bound to a receptor, providing insights into the stability of the complex and the nature of their interactions.

After a potential binding pose of a ligand within a receptor's active site is predicted using molecular docking, MD simulations are performed to assess the stability of this pose. researchgate.net A simulation, often running for tens or hundreds of nanoseconds, tracks the atomic movements of the entire ligand-receptor complex in a simulated physiological environment. researchgate.netresearchgate.net

A key metric for evaluating stability is the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to their initial docked position. A stable RMSD value over the course of the simulation indicates that the ligand maintains a consistent binding mode and does not diffuse away from the active site. researchgate.net Conversely, large fluctuations in RMSD may suggest an unstable interaction. Analysis of the simulation trajectory also reveals dynamic interactions, such as the formation and breaking of hydrogen bonds, which are crucial for binding affinity. researchgate.net For a compound like this compound, MD simulations would be critical to validate docking predictions and confirm that it can form a stable and lasting complex with its intended biological target.

Table 4: Typical Output from an MD Simulation for a Ligand-Receptor Complex

Analyzed ParameterIndication of a Stable Complex
Ligand RMSDLow and stable fluctuation (e.g., 2-3 Å) over time. researchgate.net
Protein RMSDReaches a stable plateau, indicating the protein structure is not destabilized by the ligand.
Hydrogen Bond AnalysisKey hydrogen bonds are maintained for a high percentage of the simulation time.
Binding Free Energy (MM/GBSA)Consistently favorable (negative) binding free energy values. researchgate.net

Analysis of Dynamic Binding Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of interactions between a ligand, such as this compound derivatives, and its target protein over time. These simulations provide a detailed view of the conformational changes and binding stability of the ligand-protein complex.

In a study investigating potential inhibitors for SARS-CoV-2 main protease (Mpro), MD simulations were conducted for 100 nanoseconds. The results revealed the stability of the complex formed between a 1,3,4-thiadiazole derivative and the Mpro enzyme. nih.gov This stability is crucial for the sustained inhibitory action of the compound. Such computational analyses help in elucidating the binding modes and affinities of these compounds, guiding the design of more potent inhibitors. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Predictive QSAR models have been successfully developed for various series of 1,3,4-thiadiazole derivatives to forecast their biological activities, such as anticancer and antimicrobial effects. ymerdigital.comsciforum.net These models are typically built using statistical techniques like multiple linear regression (MLR) and partial least squares (PLS). researchgate.netsemanticscholar.org For instance, a robust QSAR model was developed to predict the anti-proliferative activity of 1,3,4-thiadiazole derivatives against A549 lung cancer cell lines. ymerdigital.comsciforum.net The statistical quality of these models is rigorously assessed through internal and external validation methods to ensure their predictive power. dmed.org.ua The goal is to create models that can accurately predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. ymerdigital.comsciforum.net

QSAR studies are instrumental in identifying the key molecular properties, or descriptors, that govern the biological activity of a compound. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

For thiadiazole derivatives, studies have shown that a combination of these descriptors is often crucial for their activity. For example, in the context of anticancer activity, descriptors such as lipophilicity (LogP), molar refractivity (MR), and electronic properties like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) have been identified as significant. researchgate.netresearchgate.net The analysis of these descriptors provides insights into the mechanism of action. For instance, the importance of steric and electrostatic fields suggests that bulky and electronegative groups at specific positions can enhance biological activity. semanticscholar.org Similarly, hydrophobicity has been noted as a key factor in the antiproliferative activity of some derivatives. researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling is a critical step in early-stage drug discovery that predicts the pharmacokinetic properties of a compound. This helps in identifying candidates with favorable drug-like properties.

The drug-likeness of this compound and its analogs is often evaluated using established rules such as Lipinski's Rule of Five. nih.gov Computational tools like QikProp and Molinspiration are employed to predict a range of pharmacokinetic parameters. researchgate.netresearchgate.netijprajournal.com These parameters include molecular weight, logP (octanol/water partition coefficient), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). researchgate.netresearchgate.net

Studies on various 1,3,4-thiadiazole derivatives have shown that these compounds generally exhibit good drug-like properties and a favorable pharmacokinetic profile, suggesting their potential as orally available drugs. ijprajournal.comnih.gov

Table 1: Predicted ADME Properties for a Series of 1,3,4-Thiadiazole Derivatives

Compound Code Molecular Weight ( g/mol ) LogP Hydrogen Bond Acceptors Hydrogen Bond Donors
NTD1 295.34 1.85 5 2
NTD2 357.41 3.45 5 2
NTD3 421.43 3.58 7 3
NTD5 373.41 3.29 6 3

Data sourced from studies on pyridine-based thiadiazole derivatives. researchgate.net

Computational models are also used to predict the permeability of compounds across biological membranes, such as the Caco-2 cell line, which is a model for the human intestinal epithelium. Good permeability is a prerequisite for oral bioavailability. Additionally, brain/blood partition coefficients are calculated to assess the potential of a compound to cross the blood-brain barrier. researchgate.net

For many 1,3,4-thiadiazole derivatives, in silico predictions suggest good gastrointestinal absorption and oral bioavailability. researchgate.netnih.gov For instance, a study on novel pyridine-based thiadiazole derivatives indicated high oral bioavailability for the synthesized compounds. nih.gov These predictions are crucial for selecting compounds with a higher probability of success in later stages of drug development.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-((5-methyl-1,3,4-thiadiazol-2-yl)carbamothioyl)nicotinamide
N-((5-phenyl-1,3,4-thiadiazol-2-yl)carbamothioyl)nicotinamide
2-(5-(3-nicotinoylthioureido)-1,3,4-thiadiazol-2-yl)benzoic acid

Exploration of Biological Target Interactions and Mechanisms of Action Pre Clinical Focus

Enzyme Inhibition Studies and Mechanistic Insights

The 1,3,4-thiadiazole (B1197879) scaffold is a prevalent motif in medicinal chemistry, known for its ability to interact with a wide range of enzymatic targets. Pre-clinical investigations have explored the inhibitory potential of derivatives and structural analogs of 3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine against several key enzymes implicated in various pathological conditions.

Lipoxygenase (LOX) Inhibition Mechanisms

Pre-clinical research has highlighted the potential of compounds structurally related to this compound as inhibitors of lipoxygenase (LOX) enzymes. A study focusing on a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives demonstrated notable inhibitory activity against 15-lipoxygenase-1 (15-LOX-1). nih.govnih.gov The findings from this research indicated that the inhibitory potency was influenced by the nature and position of substituents on the benzamide (B126) ring. Methoxylated derivatives, particularly those with the methoxy (B1213986) group at the ortho position, were identified as the most potent inhibitors within the series. nih.gov

The mechanism of LOX inhibition by these compounds is believed to involve their interaction with the non-heme iron-containing active site of the enzyme. nih.gov Lipoxygenases catalyze the addition of molecular oxygen to polyunsaturated fatty acids, a process that is crucial in the biosynthesis of inflammatory mediators. nih.gov By interfering with this catalytic activity, these thiadiazole derivatives can modulate inflammatory pathways. The structure-activity relationship (SAR) data from these studies provide valuable insights into the key molecular features required for potent LOX inhibition, which can guide the design of future inhibitors based on the this compound scaffold.

Compound DerivativeTarget EnzymeIC50 (µM)Reference
Methoxylated N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives15-Lipoxygenase-1Potent inhibition noted nih.gov
Nitro-containing N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives15-Lipoxygenase-1Moderate inhibition noted nih.gov

Protoporphyrinogen Oxidase (PPO) Inhibition

As of the latest pre-clinical data, there is a lack of specific studies investigating the direct inhibitory effects of this compound on Protoporphyrinogen Oxidase (PPO). While the 1,3,4-thiadiazole core is present in some classes of PPO-inhibiting herbicides, the specific activity of the title compound has not been reported in the available scientific literature. Further research is required to determine if this particular chemical structure exhibits any significant interaction with PPO.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

The 1,3,4-thiadiazole moiety is a recognized pharmacophore in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. mdpi.com VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.com Several studies have demonstrated that derivatives containing the 1,3,4-thiadiazole ring can effectively inhibit VEGFR-2 kinase activity. nih.govnih.gov For instance, a series of novel thiadiazole derivatives have been synthesized and shown to exhibit potent VEGFR-2 inhibition, with some compounds displaying IC50 values in the nanomolar range, outperforming the reference drug sorafenib. nih.gov

The proposed mechanism of action for these inhibitors involves their binding to the ATP-binding site of the VEGFR-2 kinase domain. This interaction prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. While direct pre-clinical data on this compound is not yet available, the established anti-angiogenic potential of the broader class of 1,3,4-thiadiazole derivatives suggests that it could be a promising scaffold for the development of novel VEGFR-2 inhibitors.

Compound ClassTarget EnzymeIC50 Range (nM)Reference
Novel Thiadiazole DerivativesVEGFR-240.65 (for compound 7b) nih.gov
2,3-dihydro-1,3,4-thiadiazolesVEGFR-2165 (for compound 18b, in µg/mL) nih.gov

Bloom Helicase (BLM) Inhibition

Significant insights into the potential Bloom Helicase (BLM) inhibitory activity of this compound can be drawn from extensive pre-clinical studies on the potent and selective BLM helicase inhibitor, ML216. ML216 is a derivative of a close structural analog, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781). nih.govmedchemexpress.com BLM helicase is a crucial enzyme in the maintenance of genome stability, and its inhibition is a promising strategy in cancer therapy. nih.gov

ML216 has been shown to be a potent, cell-permeable inhibitor of the DNA unwinding activity of BLM helicase. medchemexpress.com Mechanistic studies revealed that ML216 acts as a non-ATP-competitive inhibitor, suggesting that it does not bind to the highly conserved ATP-binding pocket of the helicase. nih.govfrontiersin.org Instead, it is proposed to inhibit the DNA binding of BLM. nih.gov This mode of action contributes to its selectivity over other related helicases. nih.gov The inhibition of BLM by ML216 leads to an increase in sister chromatid exchanges, a hallmark of cells deficient in BLM activity. nih.gov

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Mechanism of ActionReference
ML216BLM (full-length)2.98 - 3.0-Non-ATP-competitive, inhibits DNA binding medchemexpress.comnih.govapexbt.com
ML216BLM (636-1298)0.97-Non-ATP-competitive, inhibits DNA binding medchemexpress.comnih.govapexbt.com
ML216ssDNA-dependent ATPase activity of BLM-1.76Non-ATP-competitive, inhibits DNA binding medchemexpress.com

Urease Enzyme Inhibition

The 1,3,4-thiadiazole nucleus is a well-established scaffold for the development of urease inhibitors. nih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its activity is associated with several pathological conditions, including infections by Helicobacter pylori. nih.gov Numerous studies have reported on the synthesis and urease inhibitory activity of various 1,3,4-thiadiazole derivatives, with some compounds exhibiting potent inhibition, often surpassing that of the standard inhibitor thiourea. nih.govresearchgate.net

The proposed mechanism for urease inhibition by these compounds often involves the interaction of the heterocyclic ring with the nickel ions in the active site of the enzyme. nih.gov Kinetic studies on some nih.govnih.govapexbt.comtriazolo[3,4-b] medchemexpress.comnih.govapexbt.comthiadiazole derivatives have revealed a competitive mode of inhibition. nih.gov Although specific pre-clinical data on the urease inhibitory activity of this compound is not currently available, the consistent findings for the broader class of 1,3,4-thiadiazoles suggest that it warrants investigation as a potential urease inhibitor.

Compound ClassTarget EnzymeIC50 Range (µM)Reference
nih.govnih.govapexbt.comtriazolo[3,4-b] medchemexpress.comnih.govapexbt.comthiadiazole derivativesUrease0.87 - 8.32 nih.gov
5-nitrofuran-2-yl-thiadiazole derivativesUrease0.94 - 6.78 researchgate.net

Carbonic Anhydrase Inhibition

Derivatives of 1,3,4-thiadiazole are well-documented as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.gov Different isoforms of carbonic anhydrase are involved in various physiological processes, and their inhibition has therapeutic applications. Notably, certain isoforms, such as CA IX and CA XII, are tumor-associated and are considered targets for anticancer therapies. nih.gov

Studies on a range of 1,3,4-thiadiazole derivatives have demonstrated significant inhibitory activity against various CA isozymes, including the cytosolic isoforms hCA I and hCA II, and the tumor-associated hCA IX. nih.govresearchgate.net The mechanism of inhibition typically involves the coordination of the sulfonamide or thiol groups of the inhibitors to the zinc ion in the active site of the enzyme. nih.gov While many 1,3,4-thiadiazole-based sulfonamides are potent inhibitors, research has also explored other zinc-binding groups. For instance, 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol was identified as a highly selective inhibitor of hCA I. nih.gov Although direct inhibitory data for this compound against carbonic anhydrase isoforms is not available, the established activity of this chemical class suggests its potential for interaction.

Compound DerivativeTarget IsozymeKi RangeReference
5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiolhCA I97 nM nih.gov
1,3,4-Thiadiazole-thiolshCA II7.9 - 618 µM nih.gov
1,3,4-Thiadiazole-thiolshCA IX9.3 - 772 µM nih.gov
Benzenesulfonamide incorporating 1,3,4-thiadiazol-3(2H)-yl moietieshCA II0.56 - 17.1 nM nih.gov
Benzenesulfonamide incorporating 1,3,4-thiadiazol-3(2H)-yl moietieshCA IX4.5 - 47.0 nM nih.gov

Other Relevant Enzyme Targets

Pre-clinical studies have identified several enzymes as potential targets for compounds containing the 1,3,4-thiadiazole-pyridine core structure. These investigations highlight the scaffold's versatility in interacting with various enzyme classes, suggesting multiple mechanisms for its biological activity.

Lipoxygenase (LOX) Inhibition: Derivatives of 1,3,4-thiadiazole bearing a pyridyl moiety have been investigated for their inhibitory activity against 15-lipoxygenase-1 (15-LOX-1). nih.gov The LOX family of enzymes plays a role in the metabolism of polyunsaturated fatty acids and has been implicated in the biology of various cancers. nih.gov Studies on a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives demonstrated that certain substitutions, particularly methoxy groups on the phenyl ring, resulted in potent enzyme inhibition. nih.gov

Helicase Inhibition: The Bloom Helicase (BLM), a member of the RecQ helicase family, is essential for maintaining genome integrity through its role in DNA repair. nih.gov A high-throughput screening identified a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivative as an inhibitor of BLM. nih.gov This class of compounds is believed to act by reducing the accessibility of the ATP-binding site, which in turn decreases ATP hydrolysis and the subsequent unwinding of the DNA double helix. nih.gov Structure-activity relationship (SAR) studies indicated that the 1,3,4-thiadiazole core and the position of the nitrogen in the pyridine (B92270) ring are critical for inhibitory activity. nih.gov

Kinase Pathway Modulation: Research has also pointed to the modulation of kinase signaling pathways. One study on a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative revealed that it inhibits cell proliferation in colorectal cancer by suppressing the MEK/ERK signaling pathway. nih.gov This suggests that compounds with the 1,3,4-thiadiazole moiety can interfere with key phosphorylation cascades that regulate cell growth and survival.

Other Enzymes: The therapeutic potential of 1,3,4-thiadiazole derivatives has been linked to other enzyme targets as well. For instance, certain derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a potential application in metabolic disorders. mdpi.com

Interaction with Biomolecules

Nucleic Acid (DNA/RNA) Interaction Studies

The interaction of this compound analogues with nucleic acids is often linked to their anticancer mechanisms. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), a core structure in nucleic acid bases. nih.gov This structural similarity suggests that these compounds could interfere with DNA replication and other processes involving nucleic acids. nih.gov

The inhibition of DNA helicases like BLM by 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives is a prime example of indirect interaction with DNA. nih.gov By inhibiting the enzyme responsible for unwinding DNA, these compounds prevent access to the genetic information necessary for repair and replication. nih.gov Some clinically used DNA-binding compounds have been noted as non-specific inhibitors of BLM-catalyzed DNA unwinding, further linking helicase inhibition to direct or indirect DNA interaction. nih.gov

Receptor Binding and Agonistic/Antagonistic Effects

Compounds featuring a thiadiazolyl-pyridine structure have been evaluated for their ability to bind to specific cellular receptors.

Muscarinic Receptors: Research into 3-(thiadiazolyl)pyridine 1-oxide compounds, which are structurally related to this compound, has explored their potential for binding to muscarinic receptors. nih.gov These receptors are involved in a wide range of physiological functions in the central and peripheral nervous systems. The studies aimed to evaluate the binding properties of these novel compounds, indicating an interest in their potential neurological or physiological modulatory effects. nih.gov

Cellular Mechanisms Explored in Pre-clinical Models

Modulation of Cell Proliferation and Apoptosis Pathways (Non-Clinical)

A significant body of pre-clinical research has focused on the effects of 1,3,4-thiadiazole derivatives on cancer cell proliferation and programmed cell death (apoptosis). These compounds have demonstrated potent cytotoxic and antiproliferative activities across various human cancer cell lines.

Antiproliferative Activity: Derivatives have shown significant inhibitory effects on the growth of various cancer cell lines. mdpi.com For example, a 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative significantly inhibited the proliferation of HCT116 colorectal cancer cells. nih.gov Similarly, other analogues have been tested against prostate (PC3), colon (HT29), and neuroblastoma (SKNMC) cell lines, showing notable cytotoxic activity. nih.govmdpi.com

Induction of Apoptosis and Cell Cycle Arrest: Mechanistic studies have revealed that these compounds can induce apoptosis and cause cell cycle arrest. researchgate.net For instance, certain novel 1,3,4-thiadiazoles were found to arrest breast cancer (MCF-7) cells in the G2/M phase of the cell cycle. rsc.org This arrest is potentially mediated through the inhibition of cyclin-dependent kinase 1 (CDK1). rsc.org Further analysis confirmed that these compounds could significantly increase early apoptosis and necrosis in cancer cells. rsc.org Another derivative was shown to trigger the mitochondrial apoptotic pathway and increase the generation of reactive oxygen species (ROS) in MCF-7 cells. researchgate.net

Table 1: Pre-clinical Effects of 1,3,4-Thiadiazole Derivatives on Cell Proliferation and Apoptosis
Derivative ClassCancer Cell LineObserved EffectPotential MechanismReference
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamidesPC3 (Prostate), HT29 (Colon), SKNMC (Neuroblastoma)Cytotoxic activityNot specified nih.gov
Novel 1,3,4-thiadiazolesMCF-7 (Breast)Cell cycle arrest at G2/M, increased apoptosis and necrosisInhibition of CDK1 rsc.org
4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivativeHCT116 (Colorectal)Inhibited proliferation, induced apoptosis, cell cycle arrest at G2/MSuppression of MEK/ERK signaling nih.gov
General 1,3,4-thiadiazole derivativeMCF-7 (Breast)Increased apoptosis, cell cycle arrest at G2/MTriggering of mitochondrial apoptotic pathway, increased ROS researchgate.net

Anti-angiogenic Effects (Pre-clinical)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The 1,3,4-thiadiazole scaffold has been incorporated into compounds designed to inhibit this process.

A general screening for inhibitors of microvessel growth using an in vitro rat aortic ring assay led to the discovery of a series of thiadiazole pyridazine (B1198779) compounds with potential anti-angiogenic activity. nih.govresearchgate.net Subsequent chemical optimization of this series produced compounds with potent in vitro and in vivo anti-angiogenesis and anti-tumor activities. nih.gov While the specific compound this compound was not detailed, this research establishes the potential of the combined thiadiazole and pyridine core structures to inhibit angiogenesis. nih.govresearchgate.net Research into related oxadiazole structures has shown that these compounds can target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. researchgate.netbenthamscience.com

Table 2: Pre-clinical Anti-angiogenic Studies of Thiadiazole Derivatives
Compound ClassAssay/ModelKey FindingReference
Thiadiazole pyridazine derivativesRat aortic ring assay (in vitro)Identified as inhibitors of microvessel growth. nih.govresearchgate.net
Optimized thiadiazole pyridazine derivativesIn vivo modelsDemonstrated potent anti-angiogenesis and anti-tumor activities. nih.gov
Related 5-pyridin-4-yl-1,3,4-oxadiazole derivativesCAM and Zebrafish embryo assaysInhibition of angiogenesis. researchgate.netbenthamscience.com

Anti-inflammatory Pathways (Mechanism-focused)

The anti-inflammatory potential of compounds containing the 1,3,4-thiadiazole scaffold is well-documented. researchgate.netdntb.gov.ua A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—potent mediators of inflammation. researchgate.net Many 1,3,4-thiadiazole derivatives have been investigated as anti-inflammatory agents, with some exhibiting selective inhibition of COX-2 over COX-1. researchgate.netmdpi.com This selectivity is a desirable trait as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The pyridine ring, also present in this compound, may contribute to these anti-inflammatory effects.

While direct studies on this compound are limited, the collective evidence from related compounds suggests that its anti-inflammatory action may be mediated through the modulation of the arachidonic acid cascade via COX enzyme inhibition.

Table 1: Anti-inflammatory Activity of Representative Thiadiazole Derivatives
Compound TypeObserved Anti-inflammatory MechanismKey Findings
1,3,4-Thiadiazole DerivativesCyclooxygenase (COX) InhibitionMany derivatives exhibit potent anti-inflammatory effects, with some showing selectivity for COX-2. researchgate.netmdpi.com
Pyridine-based Thiadiazole DerivativesProspective Anti-inflammatory AgentsNovel synthesized pyridine-based thiadiazole derivatives have been identified as potential anti-inflammatory agents. researchgate.net

Antimicrobial Action Mechanisms (e.g., against bacteria, fungi, viruses, parasites)

The 1,3,4-thiadiazole nucleus is a common feature in a variety of antimicrobial agents. nih.govresearchgate.netscinito.ai The presence of the toxophoric =N-C-S- linkage is believed to be crucial for their biological activity. mdpi.com Derivatives of 2-amino-1,3,4-thiadiazole (B1665364), the core structure of the compound , have demonstrated a broad spectrum of antimicrobial activities. nih.govresearchgate.netscinito.ai

The precise mechanisms of antimicrobial action can vary. For antibacterial activity, potential mechanisms include the inhibition of essential enzymes or interference with cell wall synthesis. The incorporation of a pyridine moiety can enhance the antimicrobial spectrum and potency. nih.gov Antifungal activity may arise from the disruption of fungal cell membranes or the inhibition of ergosterol (B1671047) biosynthesis. Furthermore, certain 2-amino-1,3,4-thiadiazole derivatives have been investigated for their antiviral, including anti-HIV, and antiparasitic activities. mdpi.comnih.gov

Table 2: Antimicrobial Profile of 2-Amino-1,3,4-Thiadiazole and Related Derivatives
Microorganism TypePotential Mechanism of ActionSupporting Evidence from Related Compounds
BacteriaInhibition of essential enzymes, disruption of cell wall synthesis.Broad-spectrum activity against Gram-positive and Gram-negative bacteria. nih.govrdd.edu.iqtubitak.gov.tr
FungiDisruption of cell membrane integrity, inhibition of ergosterol biosynthesis.Activity against various fungal strains has been reported for 2-amino-1,3,4-thiadiazole derivatives. nih.gov
VirusesInhibition of viral replication enzymes (e.g., reverse transcriptase).Some derivatives have shown activity against viral strains, including HIV. mdpi.com
ParasitesInterference with metabolic pathways specific to the parasite.Antiparasitic activity has been observed in this class of compounds. nih.gov

Antioxidant Mechanisms (e.g., Free Radical Scavenging)

Several studies on 1,3,4-thiadiazole derivatives have highlighted their potential as antioxidant agents. chemmethod.comresearchgate.net The primary mechanism often involves the scavenging of free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. The electron-donating properties of the amino group on the 2-amino-1,3,4-thiadiazole ring system may contribute to this free radical scavenging capacity.

Table 3: Antioxidant Potential of Thiadiazole Derivatives
Compound ClassProposed Antioxidant MechanismCommon Assay for Evaluation
1,3,4-Thiadiazole DerivativesFree radical scavenging by hydrogen or electron donation.DPPH radical scavenging assay. researchgate.net

Antimitotic Mechanisms (e.g., Tubulin Polymerization Inhibition)

The anticancer activity of various heterocyclic compounds, including those containing thiadiazole and pyridine rings, has been linked to their ability to interfere with mitosis. tandfonline.comnih.govmdpi.com One of the key targets in antimitotic therapy is tubulin, the protein subunit of microtubules. Microtubules are dynamic structures essential for cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Several 1,3,4-thiadiazole derivatives have been reported to exhibit anticancer activity, and in some cases, this has been attributed to the inhibition of tubulin polymerization. tandfonline.com The mesoionic character of the 1,3,4-thiadiazole ring may facilitate the crossing of cellular membranes to interact with intracellular targets like tubulin. tandfonline.commdpi.com The combination of a thiadiazole and a pyridine ring in this compound presents a structural motif that has been explored in the design of novel anticancer agents, suggesting a potential for antimitotic activity through mechanisms such as tubulin polymerization inhibition. nih.gov

Table 4: Potential Antimitotic Mechanisms of Thiadiazole-Containing Compounds
Compound ClassPotential Antimitotic TargetMechanism of Action
1,3,4-Thiadiazole DerivativesTubulinInhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. tandfonline.commdpi.com
Pyridine-Thiadiazole HybridsVarious cancer-related targetsReported to have excellent anticancer activity through various mechanisms. nih.gov

Potential Applications in Chemical Biology and Material Science

Corrosion Inhibition Properties and Mechanisms

Derivatives of 1,3,4-thiadiazole (B1197879) are recognized as effective corrosion inhibitors for various metals and alloys, including mild steel, copper, and aluminum, particularly in acidic environments. as-proceeding.comnih.gov The efficacy of these compounds, including 3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine, stems from their molecular structure. The presence of multiple heteroatoms (nitrogen and sulfur) with lone pairs of electrons and the existence of π-electrons in the aromatic rings facilitate the adsorption of the molecule onto the metal surface. mdpi.comresearchgate.net

This adsorption forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. nih.govmdpi.com The mechanism of inhibition is primarily based on the ability of the compound to bond with the metal surface. This process can involve both physical adsorption (electrostatic interactions) and chemical adsorption (chemisorption), where coordinate bonds are formed between the heteroatoms and the vacant d-orbitals of the metal atoms. nih.govmdpi.com Studies on related compounds have shown that the adsorption process often aligns with the Langmuir adsorption isotherm. nih.govmdpi.comresearchgate.net

Research on similar structures, such as 2,5-bis(n-pyridyl)-1,3,4-thiadiazoles and 4-(pyridin-3-yl)thiazol-2-amine (B1265852), demonstrates significant inhibition efficiency. researchgate.netresearchgate.net For instance, 4-(pyridin-3-yl)thiazol-2-amine achieved a maximum inhibition efficiency of 94% for copper in an acidic solution at a concentration of 1 mM. researchgate.net The combination of the pyridine (B92270) and thiadiazole rings in this compound suggests it would function as a mixed-type inhibitor, meaning it reduces both the anodic and cathodic reactions of the corrosion process. nih.govmdpi.com

Inhibition Efficiency of Structurally Similar Compounds
Inhibitor CompoundMetalCorrosive MediumConcentrationMaximum Inhibition Efficiency (%)Reference
2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP)Mild Steel1 M HCl0.5 mM94.6 nih.gov
4-(pyridin-3-yl)thiazol-2-amine (PyTA)Copper1 M HCl1 mM94.0 researchgate.net
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazoleMild SteelH₂SO₄-- mdpi.com

Applications in Dyes and Photographic Materials

The 1,3,4-thiadiazole nucleus is a key structural component in various dyes. nih.gov Azo dyes, which are characterized by the (-N=N-) functional group, represent one of the most significant classes of industrial colorants, and many incorporate a 1,3,4-thiadiazole ring. nih.govrsc.org The synthesis of these dyes often involves a diazotization-coupling sequence. nih.gov

The compound this compound possesses a primary amino group (-NH₂) attached to the pyridine ring, which can be readily diazotized. This diazotized intermediate can then be coupled with various aromatic compounds, such as phenols and anilines, to produce a wide range of azo dyes. nih.govjocpr.com The resulting dyes containing the 3-(1,3,4-Thiadiazol-2-yl)-pyridinamine moiety are expected to exhibit interesting spectroscopic properties, with their color depending on the nature of the coupling component and any substituents present on the aromatic rings. nih.gov The inherent thermal stability and strong interaction with biological targets associated with the 1,3,4-thiadiazole ring can enhance the properties of the resulting dyes for various applications. nih.gov

Role as Intermediate Compounds in Novel Material Development

Heterocyclic compounds are fundamental building blocks in the synthesis of new materials. mdpi.com The 1,3,4-thiadiazole ring is a versatile scaffold used in the development of materials for medicinal chemistry, agriculture, and material science. researchgate.netsemanticscholar.org this compound serves as a valuable intermediate due to its multiple reactive sites.

The primary amino group on the pyridine ring is a key functional handle for further chemical modifications. It can undergo reactions such as acylation to form amides or be used in condensation reactions to build larger, more complex molecular architectures. researchgate.net For example, reacting the amine with various carboxylic acids or their derivatives can lead to the synthesis of novel amide compounds. researchgate.netresearchgate.netnih.gov These new derivatives can be investigated for a range of applications, from pharmaceuticals to advanced polymers. The stable 1,3,4-thiadiazole ring system imparts desirable properties like high aromaticity and in vivo stability to the final products. nih.gov The ability of this compound to act as a ligand for transition metals also opens avenues for creating new coordination polymers and metal-organic frameworks.

Agrochemical Applications

The 1,3,4-thiadiazole moiety is present in a number of commercially successful agrochemicals, including herbicides and pesticides. researchgate.netresearchgate.net Compounds such as Thiazafluron and Tebuthiuron, which are used as pesticides, are built around this heterocyclic core. researchgate.net The biological activity of these compounds is attributed to the unique electronic and structural properties of the thiadiazole ring.

Derivatives of 1,3,4-thiadiazole have been shown to possess a broad spectrum of biological activities, including insecticidal and herbicidal properties. researchgate.net The structure of this compound, which combines the 1,3,4-thiadiazole ring with a pyridinyl group—another common feature in agrochemicals—makes it a promising candidate for development in this field. The specific arrangement of its functional groups could allow it to interact with biological targets in pests or weeds, potentially leading to the development of new and effective crop protection agents.

Future Perspectives in Research on 3 1,3,4 Thiadiazol 2 Yl 2 Pyridinamine

Emerging Research Directions and Underexplored Activities

While research on the specific 3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine molecule is nascent, the broader class of thiadiazole-pyridine hybrids has shown significant promise, pointing toward several emerging research directions.

Anticancer Therapeutics: A primary avenue for future investigation is in oncology. The 1,3,4-thiadiazole (B1197879) scaffold is a key component in compounds targeting various cancer-related proteins. nih.govnih.gov Future studies could explore the inhibitory potential of this compound against kinases like Abl kinase, which is implicated in chronic myelogenous leukemia, or Epidermal Growth Factor Receptor (EGFR), a target in several solid tumors. nih.govresearchgate.net Furthermore, its structural similarity to compounds known to interfere with DNA replication processes suggests that its effects on cell cycle progression and apoptosis in cancer cell lines should be a priority for investigation. nih.govresearchgate.netnih.gov

Antimicrobial Agents: The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiadiazole derivatives have demonstrated significant antibacterial and antifungal activity. pharmedicopublishers.comresearchgate.netresearchgate.net Future research should involve screening this compound against a panel of clinically relevant pathogens, including multi-drug resistant strains. Investigations into its mechanism of action, such as the inhibition of essential enzymes or disruption of microbial membranes, would be a critical next step. pharmedicopublishers.com

Neurodegenerative and Inflammatory Diseases: The 2-aminopyridine (B139424) and 1,3,4-thiadiazole moieties have been independently associated with compounds showing anti-inflammatory and neuroprotective effects. nih.govresearchgate.net This suggests that this compound could be investigated for activity against targets like cyclooxygenase (COX) enzymes or for its potential to modulate pathways involved in neuroinflammation, which is a hallmark of diseases like Alzheimer's and Parkinson's. researchgate.netresearchgate.net

Integration of Advanced Computational and Experimental Methodologies

To accelerate the exploration of this compound's therapeutic potential, a synergistic approach combining computational and experimental methods is essential.

In Silico Screening and Molecular Docking: Computational techniques can predict the compound's binding affinity to a wide array of biological targets. Hierarchical virtual screening and molecular docking studies can identify potential protein targets, such as kinases, proteases, or receptors. nih.govresearchgate.net These in silico methods can prioritize experimental testing, saving time and resources. For example, docking studies could predict the binding mode of the compound within the active site of enzymes like phosphoinositide-3-kinases (PI3Ks), which are targets for both anticancer and antimicrobial therapies. nih.gov

Molecular Dynamics (MD) Simulations: Following initial docking studies, MD simulations can provide a more dynamic picture of the ligand-protein interaction. These simulations, often run over nanoseconds, can assess the stability of the predicted binding pose and reveal key interactions that stabilize the complex, offering insights into the compound's mechanism of action at an atomic level. nih.govnih.govtandfonline.com

ADMET Prediction: Early-stage in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for drug development. nih.gov Computational models can estimate the compound's drug-likeness, bioavailability, and potential toxicity, guiding the design of derivatives with more favorable pharmacokinetic profiles. mdpi.comnih.gov

Opportunities for Rational Design and Lead Optimization

The structure of this compound offers numerous opportunities for chemical modification to enhance potency and selectivity. Rational design and lead optimization strategies will be key to translating this scaffold into a viable drug candidate.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is fundamental. This involves synthesizing a library of analogs by modifying different parts of the molecule. For instance, substituents could be introduced onto the pyridine (B92270) ring or the 2-amino group could be derivatized. nih.gov The biological activity of these new compounds would then be evaluated to understand how chemical modifications influence efficacy and selectivity. researchgate.net

Bioisosteric Replacement: The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine (B1678525) and oxadiazole, while the pyridine ring can act as a bioisostere for a benzene (B151609) ring. nih.govresearchgate.net This principle can be used to create analogs with altered physicochemical properties but retained biological activity. For example, replacing the thiadiazole with an oxadiazole could modulate the compound's metabolic stability and target interactions. nih.gov

Fragment-Based and Hybrid Molecule Design: Modern drug design often involves creating hybrid molecules that combine pharmacophores from different known active compounds. researchgate.net The 2-aminopyridine-thiadiazole core could be linked to other fragments known to interact with specific targets, potentially leading to compounds with dual-action mechanisms or enhanced potency. amhsr.org

Below is a table outlining potential modification sites on the core structure and the rationale for derivatization.

Modification SiteRationale for DerivatizationPotential Functional Groups to Introduce
Pyridine Ring Modulate electronics, lipophilicity, and steric interactions; introduce new hydrogen bond donors/acceptors.Halogens (F, Cl, Br), Alkyl groups (CH₃), Methoxy (B1213986) groups (OCH₃), Nitro groups (NO₂)
2-Amino Group Form amides, sulfonamides, or Schiff bases to explore new interactions with target proteins.Acyl groups, Sulfonyl groups, Aromatic aldehydes
Thiadiazole Ring Not directly modifiable without re-synthesis, but the choice of starting carboxylic acid determines the substituent at C5.N/A (Determined by synthetic route)

Potential for Novel Chemical Biology Probes and Tool Compounds

Beyond its direct therapeutic potential, this compound and its optimized derivatives could serve as valuable tools for chemical biology research.

Target Identification and Validation: If a derivative of this scaffold shows potent and specific biological activity, but its molecular target is unknown, it can be developed into a chemical probe. By attaching a reactive group or a tag (like biotin (B1667282) or a fluorophore), the probe can be used in proteomics experiments to identify its cellular binding partners, thereby uncovering new drug targets or biological pathways.

Imaging Agents: Incorporating a fluorescent moiety into the structure could lead to the development of imaging agents. These probes could be used to visualize specific cellular structures or processes where the target protein is located, providing valuable insights into cellular biology and disease mechanisms.

Assay Development: A well-characterized, selective inhibitor derived from this scaffold can be used as a "tool compound" in the development and validation of high-throughput screening assays. Such a compound serves as a positive control to ensure the assay is working correctly and to help identify other novel inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.